![molecular formula C16H20ClNO4 B13354780 Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate](/img/structure/B13354780.png)
Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate is a synthetic organic compound known for its diverse applications in scientific research. This compound features a piperidine ring, a chlorophenoxy group, and a propanoyl moiety, making it a versatile molecule in various chemical reactions and studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with propionyl chloride in the presence of a base such as pyridine to form 3-chlorophenoxypropanoic acid.
Esterification: The 3-chlorophenoxypropanoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-chlorophenoxypropanoate.
Piperidine Carboxylation: The final step involves the reaction of methyl 3-chlorophenoxypropanoate with piperidine and a carboxylating agent such as phosgene to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of industrial-grade reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-chlorophenoxy)propanoate
- 1-[2-(3-chlorophenoxy)propanoyl]-4-(2-furylmethyl)piperazine
- 4-((E)-{[2-(3-chlorophenoxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate stands out due to its unique combination of a piperidine ring and a chlorophenoxy group, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound in various research fields, offering advantages over similar compounds in terms of reactivity and specificity.
Propiedades
Fórmula molecular |
C16H20ClNO4 |
|---|---|
Peso molecular |
325.79 g/mol |
Nombre IUPAC |
methyl 1-[2-(3-chlorophenoxy)propanoyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C16H20ClNO4/c1-11(22-14-7-3-6-13(17)9-14)15(19)18-8-4-5-12(10-18)16(20)21-2/h3,6-7,9,11-12H,4-5,8,10H2,1-2H3 |
Clave InChI |
XMZTXFPKWYSIKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCCC(C1)C(=O)OC)OC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13354710.png)
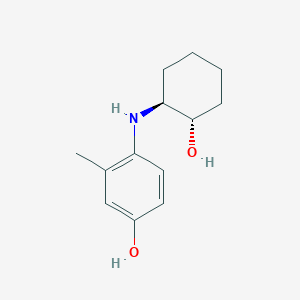

![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13354719.png)
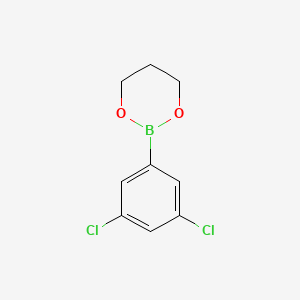
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B13354724.png)
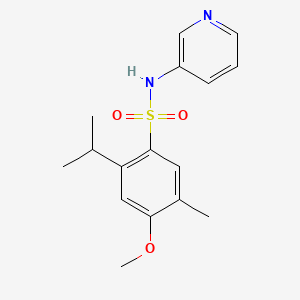
![7-Bromo[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B13354727.png)
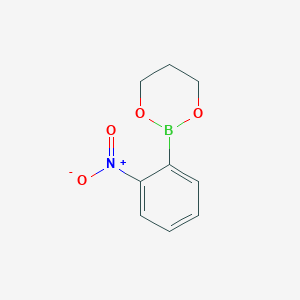
![9-Ethyl-6-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B13354738.png)
![(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13354746.png)
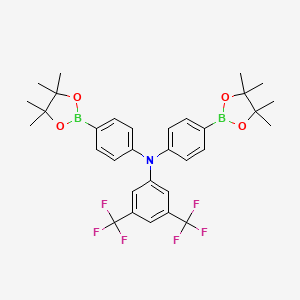
![6-(2-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354749.png)
![4-(3,5-diphenylphenyl)-2-[2-[4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13354756.png)
